

CP-465022 Hydrochloride: A Technical Guide to its Selectivity Profile

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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B6416092

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Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.^[1] Its unique mechanism of action and selectivity profile make it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. This technical guide provides an in-depth overview of the selectivity profile of **CP-465022 hydrochloride**, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist, such as glutamate.^[1] It exerts its function by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.^[2] This allosteric binding modulates the receptor's conformation, leading to the inhibition of ion channel function. Structural studies have identified the binding site for CP-465022 and similar negative allosteric modulators at the interface region of the transmembrane domain of the AMPA receptor.^{[3][4]}

Selectivity Profile of CP-465022 Hydrochloride

CP-465022 hydrochloride demonstrates a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.^{[1][2][5]} It also exhibits some activity on the voltage-gated sodium channel subtype Nav1.6.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the potency and selectivity of **CP-465022 hydrochloride**.

Target	Assay Type	Species/Cell Line	Potency (IC50)	Reference
AMPA Receptor	Inhibition of AMPA receptor-mediated currents	Rat cortical neurons	25 nM	[1][6]
Kainate Receptor	Inhibition of kainate-induced whole-cell currents	Rat hippocampal neurons	Nearly complete inhibition at 500 nM - 1 μ M	[6][7]
NMDA Receptor	Inhibition of peak NMDA-induced currents	Rat cortical neurons	36% inhibition at 10 μ M	[6][7]
Inhibition of sustained NMDA-induced currents	Rat cortical neurons	70% inhibition at 10 μ M	[6][7]	
Inhibition of peak NMDA-induced currents	Rat cerebellar granule neurons	19% inhibition at 1 μ M	[6][7]	
Inhibition of sustained NMDA-induced currents	Rat cerebellar granule neurons	45% inhibition at 1 μ M	[6][7]	
Nav1.6 Channel	Blockade of persistent current	Not specified	Significant blockade	

Note: A specific IC50 value for kainate and NMDA receptors, as well as Nav1.6 channels, is not readily available in the cited literature. The data presented reflects the reported inhibitory effects at given concentrations.

Experimental Protocols

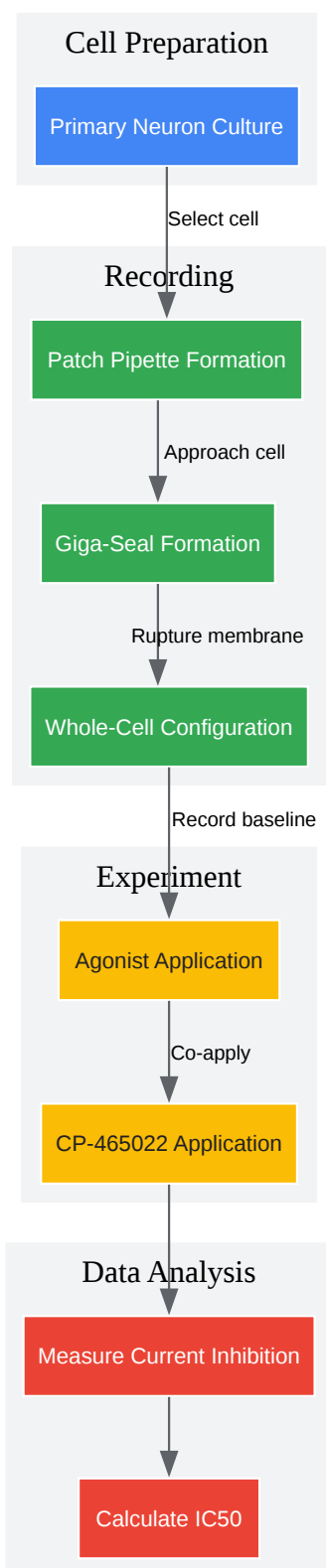
The characterization of the selectivity profile of **CP-465022 hydrochloride** involves a combination of electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the inhibitory effect of CP-465022 on ion channel function.

Methodology:

- **Cell Preparation:** Primary cultures of neurons (e.g., rat cortical or hippocampal neurons) are prepared and maintained in appropriate culture conditions.
- **Recording Setup:** Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
- **Agonist Application:** A baseline current is established by applying an agonist specific to the receptor of interest (e.g., AMPA, kainate, or NMDA) via a perfusion system.
- **Compound Application:** **CP-465022 hydrochloride** is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-induced current.
- **Data Analysis:** The reduction in the current amplitude in the presence of CP-465022 is measured and used to calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of the maximal response.



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Whole-Cell Patch Clamp Experimental Workflow

Radioligand Binding Assay

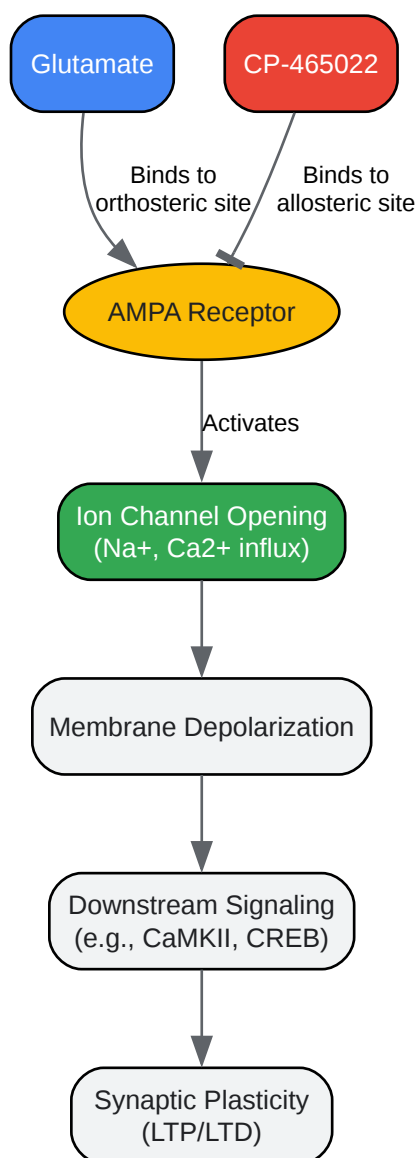
Objective: To determine the binding affinity of CP-465022 to the AMPA receptor.

Methodology:

- **Membrane Preparation:** Membranes expressing the target receptor are prepared from cell lines or brain tissue.
- **Assay Setup:** The assay is typically performed in a 96-well plate format.
- **Incubation:** A radiolabeled ligand that binds to the allosteric site of the AMPA receptor is incubated with the prepared membranes in the presence of varying concentrations of unlabeled CP-465022.
- **Separation:** Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- **Detection:** The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- **Data Analysis:** The data is used to generate a competition curve, from which the K_i (inhibition constant) of CP-465022 can be calculated. The K_i value is an indicator of the binding affinity of the compound.

Signaling Pathways and Logical Relationships

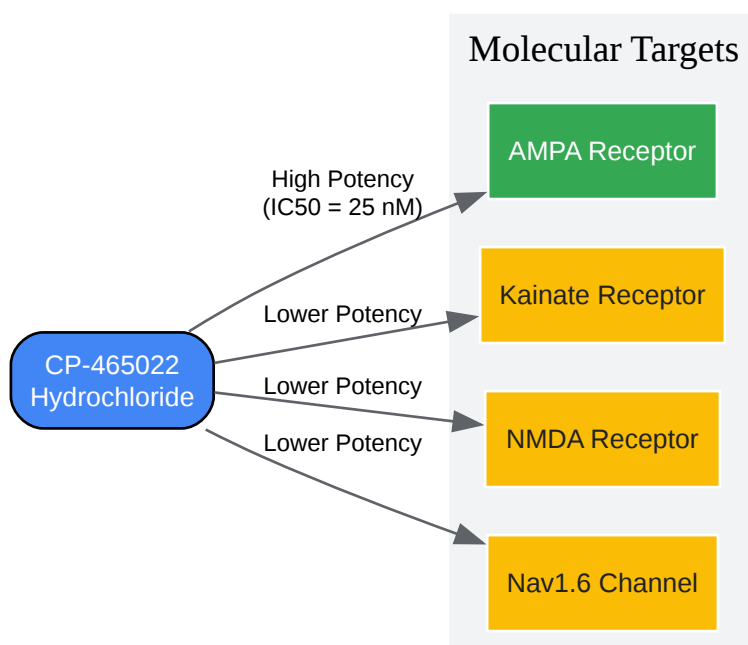
CP-465022, by inhibiting the AMPA receptor, modulates downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.



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AMPA Receptor Signaling and CP-465022 Inhibition

The logical relationship of CP-465022's selectivity can be visualized as a primary, high-potency interaction with the AMPA receptor and secondary, lower-potency interactions with other ion channels.



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Logical Relationship of CP-465022 Selectivity

Conclusion

CP-465022 hydrochloride is a highly selective, non-competitive AMPA receptor antagonist. Its primary target is the AMPA receptor, which it inhibits with high potency. While it shows some off-target activity on kainate and NMDA receptors, as well as Nav1.6 channels, this occurs at significantly higher concentrations. This selectivity profile makes CP-465022 an invaluable pharmacological tool for the specific investigation of AMPA receptor function in both normal and disease states, and a potential starting point for the development of novel therapeutics targeting excitatory neurotransmission. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results.

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